(R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine are not explicitly reported in the provided sources, analogous chroman derivatives offer insights into expected spectral features:
- ¹H NMR : The amine proton (-NH₂) typically resonates in the δ 1.5–2.5 ppm range, while protons on the saturated oxygen ring (CCO) appear between δ 3.0–4.5 ppm. Aromatic protons adjacent to chlorine and trifluoromethyl groups are deshielded, likely appearing as multiplets in the δ 6.5–7.5 ppm region.
- ¹³C NMR : The trifluoromethyl carbon (-CF₃) is expected near δ 120–125 ppm (quartet, J = 280–300 Hz due to coupling with fluorine). The chlorine-bearing aromatic carbon resonates at δ 125–135 ppm, while the amine-bearing carbon appears near δ 45–55 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
The molecular ion peak ([M]⁺) is observed at m/z 251.63 , consistent with the molecular weight. Fragmentation patterns likely involve loss of the trifluoromethyl group (-69 Da) and chlorine atom (-35 Da), yielding characteristic daughter ions at m/z 182 and 216, respectively.
X-ray Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine are not explicitly available in the provided sources. However, studies on structurally similar chroman derivatives reveal that:
- The saturated oxygen ring adopts a half-chair conformation , with the amine group occupying an axial position to minimize steric hindrance.
- The trifluoromethyl group’s bulky nature introduces torsional strain, potentially distorting the aromatic ring’s planarity by 5–10°.
Computational models (e.g., density functional theory) predict that the (R)-configuration stabilizes the molecule through intramolecular hydrogen bonding between the amine and oxygen atom of the chroman ring.
Comparative Structural Analysis with Chroman-4-amine Derivatives
Comparative analysis highlights unique structural and electronic features of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine:
The trifluoromethyl group significantly elevates the compound’s lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs (logP ≈ 1.5). Additionally, the chlorine atom at the 7-position directs electrophilic substitution to the 5- and 8-positions of the aromatic ring, a reactivity pattern distinct from methyl- or methoxy-substituted chromans.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
(4R)-7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1 |
InChI Key |
WKZNGHYNAUNMLE-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)C(F)(F)F)Cl |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cinnamic acid derivatives.
Pechmann Condensation: The initial step involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: The next step involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for ®-7-Chloro-6-(trifluoromethyl)chroman-4-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 7th position undergoes nucleophilic substitution under specific conditions:
Reaction Conditions
-
Typically requires polar aprotic solvents (e.g., DMF, DMSO)
-
Catalyzed by bases (K₂CO₃, Cs₂CO₃) or transition metals (CuI)
-
Temperatures range from 60–120°C
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Ethylamine | 7-(Ethylamino)-6-(trifluoromethyl)chroman-4-amine | 75% | DMF, K₂CO₃, 60°C, 12h | |
| Sodium methoxide | 7-Methoxy-6-(trifluoromethyl)chroman-4-amine | 68% | DMSO, 100°C, 8h | |
| Thiourea | 7-Mercapto-6-(trifluoromethyl)chroman-4-amine | 62% | EtOH, reflux, 6h |
Key Mechanistic Insight
The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, while steric hindrance at the 6th position directs substitution predominantly at the 7th position.
Reductive Amination
The primary amine participates in reductive amination with ketones or aldehydes:
General Protocol
-
Reactants: Aldehyde/ketone + (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine
-
Reducing Agent: NaBH₃CN or NaBH(OAc)₃
-
Solvent: MeOH or CH₂Cl₂
-
Temperature: Room temperature
| Carbonyl Compound | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Benzaldehyde | N-Benzyl derivative | 82% | CH₂Cl₂, NaBH(OAc)₃, 24h | |
| Cyclohexanone | N-Cyclohexyl derivative | 68% | MeOH, NaBH₃CN, 12h |
Selectivity Note
The reaction preserves the stereochemistry at the 4th position due to the rigid chroman scaffold.
Cross-Coupling Reactions
The compound engages in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Partner: Aryl boronic acids
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃
| Boronic Acid | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | 7-(4-Methoxyphenyl)-6-(trifluoromethyl)chroman-4-amine | 78% | DMF, 80°C, 8h | |
| 2-Thienyl | 7-(2-Thienyl)-6-(trifluoromethyl)chroman-4-amine | 65% | THF, 60°C, 12h |
Limitation
Steric hindrance from the trifluoromethyl group reduces yields with bulky boronic acids (>C₆H₁₃).
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes electrophilic substitution under strong acidic conditions:
Regioselectivity
Substitution occurs preferentially at the 5th position due to directing effects from the trifluoromethyl and amine groups .
Oxidation Reactions
The amine group oxidizes to nitro or imine derivatives under controlled conditions:
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 7-Chloro-6-(trifluoromethyl)chroman-4-imine | 70% | H₂O, 25°C, 6h | |
| mCPBA | N-Oxide derivative | 58% | CH₂Cl₂, 0°C, 2h |
Stability Note
The nitro derivative is prone to reduction back to the amine under H₂/Pd-C.
Acid-Base Behavior
The amine group exhibits pKa-dependent reactivity:
| Property | Value | Conditions | Source |
|---|---|---|---|
| pKa (amine) | 8.2 ± 0.3 | H₂O, 25°C | |
| Solubility in HCl (1M) | >200 mg/mL | 25°C |
Applications
Protonation enhances solubility in aqueous media, facilitating purification and biological testing.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-CF₃ Analogue) | Selectivity |
|---|---|---|
| Nucleophilic Aromatic Substitution | 3.2× faster | 7th position dominance |
| Suzuki Coupling | 0.7× slower | Sensitive to steric bulk |
| Reductive Amination | 1.1× faster | High stereoretention |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacological agent. Its amine group at the 4th position enhances its reactivity, making it a candidate for drug development. The following table summarizes key applications in medicinal chemistry:
| Application | Description |
|---|---|
| Enzyme Interaction Studies | Used to study binding affinities to specific enzymes, elucidating mechanisms of action. |
| Receptor Binding Studies | Investigated for binding to various receptors, which may lead to therapeutic applications. |
| Neuroprotective Effects | Potential candidate for treating neurodegenerative diseases by enhancing cholinergic signaling. |
Biological Research
In biological research, (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine serves as a tool compound for studying enzyme interactions and receptor binding in cellular systems. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to quantitatively assess these interactions. Notably, the compound has shown promise in the following areas:
- Mechanism of Action : Studies have focused on understanding how this compound interacts with biological targets, particularly enzymes involved in neurotransmitter regulation.
- Therapeutic Potential : Preliminary studies suggest that it may exhibit significant neuroprotective effects, positioning it as a lead compound for developing new therapeutic agents targeting cognitive decline associated with diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the effectiveness of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine in various applications:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. This inhibition could enhance cholinergic signaling pathways, suggesting potential therapeutic benefits .
- Receptor Binding Affinity : Research involving receptor binding assays indicated that (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine has a high affinity for certain receptors, which could be exploited for drug development targeting specific neurological conditions .
Synthesis and Optimization
The synthesis of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves several steps that can be optimized for yield and purity. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The optimization methods may include:
- Continuous Flow Reactors : These systems allow for improved reaction conditions and higher yields.
- Automated Systems : Automation can enhance reproducibility and efficiency in synthesizing the compound .
Mechanism of Action
The mechanism of action of ®-7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
a. (R)-7-(Trifluoromethyl)chroman-4-amine (QM-6108)
b. (S)-7-Fluoro-6-methylchroman-4-amine
- Key Differences : Substitutes -Cl with -F and introduces a methyl (-CH₃) group at position 6 instead of -CF₃.
- Molecular Weight : 181.21 g/mol (vs. ~239.6 g/mol for the target compound, estimated based on formula C₁₀H₉ClF₃N) .
- Implications : Fluorine’s smaller atomic radius and methyl’s hydrophobicity may influence solubility and metabolic pathways compared to -Cl and -CF₃ .
c. (R)-6-Fluorochroman-4-amine hydrochloride
- Key Differences : Features -F at position 6 and lacks both -Cl and -CF₃.
a. 8-(Trifluoromethyl)chroman-4-amine (QP-6449)
- Key Differences : -CF₃ at position 8 instead of 5.
- Implications : Positional isomerism can drastically alter molecular interactions. For example, carboxhydrazides with -CF₃ at meta positions on phenyl rings exhibit inhibitory effects on photosynthetic electron transport (PET) , suggesting that substituent positioning in chroman derivatives may similarly modulate bioactivity.
b. 7-Fluoro-6-(trifluoromethyl)chroman-4-one
- Key Differences : A ketone (4-one) instead of an amine at position 3.
- Molecular Weight : 234.15 g/mol .
- Implications : The ketone group reduces basicity compared to the amine, impacting solubility and reactivity in synthetic pathways.
Data Table: Comparative Analysis of Chroman-4-amine Derivatives
*Estimated based on molecular formula C₁₀H₈ClF₃N.
Research Findings and Implications
- Biological Activity : Carboxhydrazides with -CF₃ groups (e.g., compound 6b in ) show PET inhibition, suggesting that the target compound’s -CF₃ group may confer similar bioactivity .
- Stereochemical Sensitivity : The (R)-configuration in analogs like QM-6108 is critical for enantioselective interactions, implying that the target compound’s R-form may have distinct pharmacological profiles compared to its S-enantiomer .
- Synthetic Challenges : High-yield syntheses (e.g., 92% in ) require optimized catalysts and solvents, which may need adaptation for the target compound’s sterically crowded structure .
Biological Activity
(R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is a heterocyclic compound belonging to the chroman class, characterized by a unique structure that includes a benzene ring fused to a tetrahydrofuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, receptor interaction, and antioxidant properties.
Chemical Structure and Properties
The structural formula of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine can be represented as follows:
This compound features:
- Chlorine atom at the 7th position
- Trifluoromethyl group at the 6th position
- An amine group at the 4th position
These functional groups significantly influence its chemical reactivity and biological profile, making it a candidate for various therapeutic applications.
The biological activity of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects. For instance, it has shown promise as an inhibitor of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease.
- Receptor Interaction : It can bind to cell surface receptors, modulating cellular signaling pathways. This interaction can influence various physiological processes, including cell proliferation and apoptosis.
- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, thereby reducing oxidative stress within cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine. It has been tested against several cancer cell lines, demonstrating selective cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induces apoptosis and cell cycle arrest |
| HCT-116 (Colon) | 30 | Microtubule destabilization |
| HepG2 (Liver) | 40 | DNA fragmentation |
The compound's ability to induce apoptosis was confirmed through DNA fragmentation assays, with treated cells showing significantly higher fragmentation rates compared to controls .
Antimicrobial Activity
Additionally, (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine has exhibited antimicrobial properties. It has been tested against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 20 µg/mL |
These results indicate a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains .
Case Studies and Research Findings
- In Vivo Studies : In animal models, the administration of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine resulted in significant tumor size reduction in xenograft models of breast cancer. The compound was well-tolerated with no observable toxicity at therapeutic doses .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the chroman structure can enhance biological activity. For example, substituting different groups at the 6th or 7th positions significantly altered potency against cancer cell lines and enzyme inhibition profiles .
- Molecular Docking Studies : Computational studies have indicated that (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine effectively binds to the active sites of target enzymes such as acetylcholinesterase and topoisomerases, suggesting potential mechanisms for its observed biological activities .
Q & A
Q. Basic
- Chiral HPLC or SFC : These methods are critical for confirming enantiomeric excess (>95% for the (R)-form), as demonstrated in analyses of structurally related chroman-4-amine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR provide detailed structural confirmation, particularly for distinguishing chloro and trifluoromethyl substituents. For example, ¹⁹F NMR can resolve trifluoromethyl environments .
- Elemental analysis and HRMS : Match experimental data (e.g., C: 61.44%, H: 4.55%) to theoretical values to confirm molecular composition .
What pharmacological targets are associated with (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine, and how is its activity measured?
Q. Advanced
- BuChE inhibition : Chroman-4-amine derivatives show selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), relevant in Alzheimer’s disease. Activity is quantified via enzyme inhibition assays (IC₅₀ values) .
- Neuroinflammation modulation : Structural analogs with trifluoromethyl groups exhibit anti-inflammatory effects in AD mouse models, assessed through cytokine profiling and amyloid-beta aggregation studies .
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A receptor affinity) can elucidate secondary targets .
How do structural modifications at positions 6 and 7 influence bioactivity?
Q. Advanced
- Trifluoromethyl at position 6 : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Replacements (e.g., methyl or nitro groups) reduce potency, as shown in comparative SAR studies .
- Chlorine at position 7 : Electron-withdrawing effects increase electrophilicity, enhancing interactions with catalytic serine in BuChE. Bromine or fluorine substitutions yield lower inhibition constants (Kᵢ) .
- Stereochemical effects : The (R)-enantiomer shows 3–5× higher activity than the (S)-form in receptor binding, emphasizing the need for enantioselective synthesis .
What methodologies resolve contradictions in reported yield and purity data for this compound?
Q. Methodological
- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, catalyst loading) to mitigate variability. For example, using MeTHF instead of THF improves green chemistry metrics and yield consistency (45% vs. 30%) .
- Purity optimization : Recrystallization in hexane/ethyl acetate mixtures or preparative HPLC achieves >95% purity, critical for pharmacological assays .
- Data validation : Cross-reference multiple characterization techniques (e.g., HRMS + NMR) to confirm batch-to-batch consistency .
What computational tools predict the pharmacokinetic properties of (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models interactions with BuChE’s active site, identifying key residues (e.g., Ser198) for binding .
- ADMET prediction : Tools like SwissADME estimate logP (∼2.8), solubility (LogS = -4.2), and CYP450 inhibition risks, guiding lead optimization .
- DFT calculations : Assess electronic effects of substituents (e.g., trifluoromethyl’s -I effect) on reactivity and stability .
How are in vivo efficacy studies designed for this compound in neurodegenerative models?
Q. Advanced
- Animal models : Transgenic AD mice (e.g., APP/PS1) are treated orally (10–30 mg/kg/day) for 4–8 weeks, with cognitive improvements measured via Morris water maze .
- Biomarker analysis : CSF and plasma samples are analyzed for Aβ₄₂, tau, and neuroinflammatory markers (IL-6, TNF-α) using ELISA or multiplex assays .
- Toxicology : Dose-ranging studies (up to 100 mg/kg) assess hepatorenal toxicity via ALT, AST, and creatinine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
